Cas no 17679-63-9 (1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate)
17679-63-9 structure
Product Name:1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate
CAS No:17679-63-9
MF:C20H28N2O4
MW:360.447325706482
CID:1364329
PubChem ID:31228
Update Time:2025-04-20
1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate
- Q27293293
- N,N'-Dibenzylethylenediammonium di(acetate)
- AS-12384
- bis(acetic acid); benzyl[2-(benzylamino)ethyl]amine
- 122-75-8
- N1,N2-Dibenzylethane-1,2-diamine diacetate
- N pound notN'-Dibenzyl ethylenediamine diacetate
- N,N'-Dibenzylethylenediamine Diacetate Salt
- N,N'-dibenzylethane-1,2-diamine diacetate
- DBED diacetate
- C90953
- MFCD00040588
- N,N'-Dibenzyl ethylenediamine diacetate
- 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
- N,N inverted exclamation mark -Dibenzylethylenediamine Diacetate
- Benzathine diacetate
- Z1741980863
- NSC-33274
- BENZATHINE DIACETATE [MI]
- EINECS 204-572-4
- 1,2-Di(benzylamino)ethane diacetate
- C20H28N2O4
- AKOS016004668
- 17679-63-9
- acetic acid;N,N'-dibenzylethane-1,2-diamine
- N,N-Dibenzyl ethylenediamine dicetic acid
- NSC 33274
- SY036164
- DTXSID40883314
- X18B8X2C22
- EC 204-572-4
- EN300-1660866
- W-108425
- UNII-X18B8X2C22
- N1,N2-Dibenzylethane-1,2-diaminediacetate
- SCHEMBL8769245
- CS-W019565
- D0280
- 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, diacetate
- AMY3306
- N,N\\'-Dibenzyl ethylenediamine diacetate
- N,N'-Dibenzylethylenediamine diacetate
- N1,N2-DIBENZYL ETHYLENEDIAMINE DIACETATE
-
- Inchi: 1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4)
- InChI Key: MTRNNCLQPVCDLF-UHFFFAOYSA-N
- SMILES: OC(C)=O.OC(C)=O.N(CC1C=CC=CC=1)CCNCC1C=CC=CC=1
Computed Properties
- Exact Mass: 360.20490738g/mol
- Monoisotopic Mass: 360.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 202
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.7Ų
1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
17679-63-9 (1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate) Related Products
- 122-75-8(N,N'-Dibenzylethylenediamine Diacetate Salt)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk